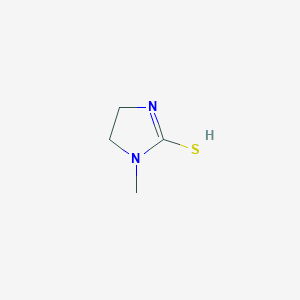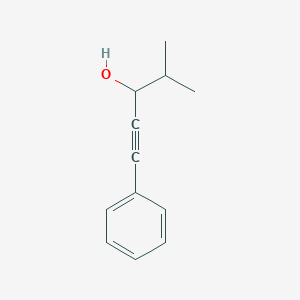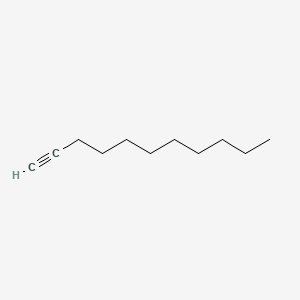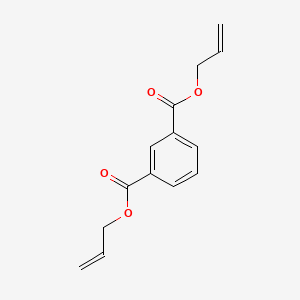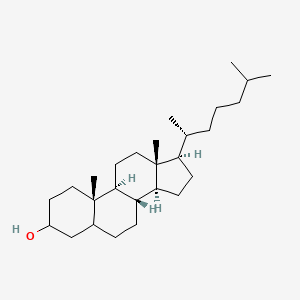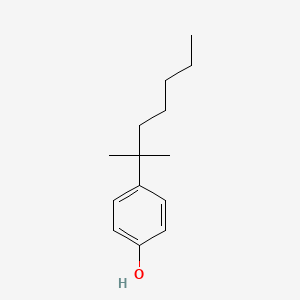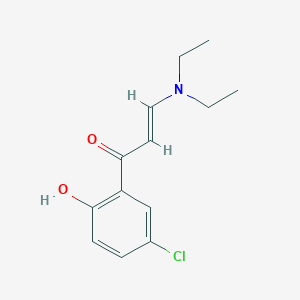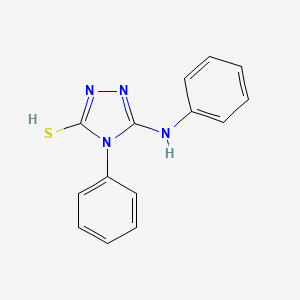
5-anilino-4-phenyl-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-anilino-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C14H12N4S and a molecular weight of 268.337 g/mol . This compound is known for its unique structure, which includes a triazole ring fused with an aniline and phenyl group, making it a valuable molecule in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-anilino-4-phenyl-1,2,4-triazole-3-thiol typically involves the reaction of aniline with phenyl isothiocyanate to form phenylthiourea, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as column chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-anilino-4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-anilino-4-phenyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-anilino-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its antimicrobial, anti-inflammatory, and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .
Uniqueness
What sets 5-anilino-4-phenyl-1,2,4-triazole-3-thiol apart is its unique combination of aniline and phenyl groups attached to the triazole ring, which enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
5-anilino-4-phenyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVANMXLTWBUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(N2C3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NN=C(N2C3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
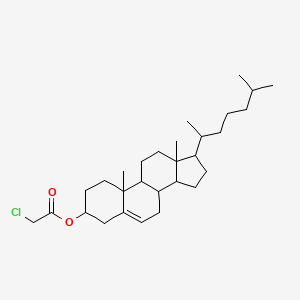
![2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B7812388.png)
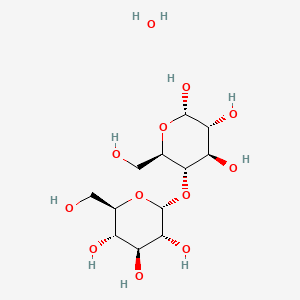
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)

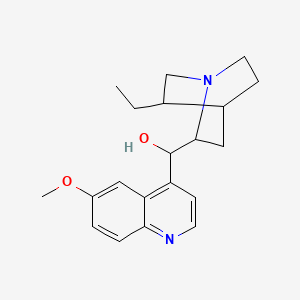
![1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-](/img/structure/B7812411.png)
